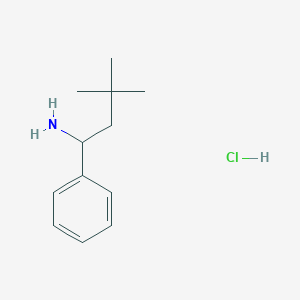

3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride

Description

3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride is an organic ammonium salt characterized by a phenyl group attached to the first carbon of a butanamine backbone, with two methyl groups at the third carbon. Its molecular formula is C₁₂H₂₀ClN, and it is primarily utilized in pharmaceutical research and development, particularly in the synthesis of chiral intermediates or bioactive molecules . The compound’s structure combines lipophilicity (due to the phenyl and methyl groups) with water solubility (via the hydrochloride salt), making it suitable for diverse synthetic applications.

Properties

IUPAC Name |

3,3-dimethyl-1-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-12(2,3)9-11(13)10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIYTGSFVYCXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

. The compound’s interaction with its targets and any resulting changes remain to be elucidated through further scientific research.

Biochemical Pathways

The biochemical pathways affected by 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride are currently unknown

Biological Activity

3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride (commonly referred to as 3,3-DMPBA.HCl) is a compound of interest in various fields, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₉N·HCl

- Molecular Weight : 213.747 g/mol

- IUPAC Name : 3,3-dimethyl-1-phenylbutan-1-amine; hydrochloride

- SMILES Notation : Cl.CC(C)(C)CC(N)c1ccccc1

The compound features a phenyl ring attached to a butane chain with two methyl groups at the 3-position and an amine group at the 1-position. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for biological studies.

Biological Activity Overview

Recent studies have investigated the biological activity of 3,3-DMPBA.HCl across various parameters:

Antimicrobial Activity

Research has indicated that certain derivatives of amines similar to 3,3-DMPBA exhibit antimicrobial properties. For instance, while some related compounds showed modest activity against Gram-negative bacteria such as Klebsiella sp. and Pseudomonas aeruginosa, direct studies on 3,3-DMPBA.HCl specifically regarding its antimicrobial efficacy remain limited .

Cellular Effects

In vitro studies have demonstrated that compounds with similar structures can modulate calcium channels and influence smooth muscle cell response. This suggests potential applications in treating conditions like irritable bowel syndrome (IBS), where modulation of smooth muscle activity is beneficial .

Cytotoxicity Studies

Cytotoxicity assessments have shown that certain derivatives do not exhibit significant toxicity towards human malignant leukemic cell lines (LAMA-84, K-562), indicating a favorable safety profile for potential therapeutic applications .

Synthesis of 3,3-DMPBA.HCl

The synthesis of 3,3-DMPBA.HCl typically involves multi-step organic reactions. One common method includes:

- Formation of the Butane Chain : Starting from appropriate precursors, the butane chain is constructed through alkylation reactions.

- Introduction of Methyl Groups : Methylation is performed to achieve the dimethyl substitution at the 3-position.

- Amine Formation : The final step involves the introduction of the amine group followed by hydrochloride salt formation to enhance solubility.

Research Findings and Case Studies

Scientific Research Applications

Chemistry

3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: Acts as a precursor for various organic compounds through reactions such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Alkyl halides or acyl chlorides | Substituted amines or amides |

Biology

The compound has been studied for its potential biological activities:

- Enzyme Interaction: It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: Potential interactions with neurotransmitter receptors could influence mood and cognitive functions.

Case Study Example:

Research indicates that derivatives of this compound exhibit stimulant properties similar to other phenylalkylamines, suggesting potential applications in treating conditions like ADHD.

Medicine

Investigations into the pharmacological properties of this compound have revealed:

- Therapeutic Uses: Ongoing research aims to evaluate its efficacy in various treatments, particularly in neuropharmacology.

Biological Activity Overview:

The compound's biological activity is primarily attributed to its interaction with molecular targets such as enzymes and receptors. Its pharmacological effects have been documented in several studies.

Industrial Applications

In addition to its laboratory applications, this compound is also utilized in the chemical industry:

- Material Development: Used in the synthesis of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

| Compound Name | Molecular Formula | Key Structural Differences | Similarity Score* |

|---|---|---|---|

| 3-Methyl-3-phenylbutan-1-amine hydrochloride | C₁₁H₁₈ClN | Methyl group at C3 instead of dimethyl substitution | 0.85 |

| (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride | C₁₁H₁₈ClN | Stereospecific (S)-configuration | 1.00 |

| 3,3-Dimethylcyclobutan-1-amine hydrochloride | C₆H₁₄ClN | Cyclobutane ring replaces phenyl and butane chain | 0.40 |

| 3-Methoxy-3-methylbutan-1-amine hydrochloride | C₆H₁₆ClNO | Methoxy group at C3 instead of phenyl | 0.30 |

*Similarity scores (0–1 scale) based on molecular fingerprint analysis .

- Aromatic vs. Aliphatic Moieties : Replacement of the phenyl group with a methoxy group (as in 3-Methoxy-3-methylbutan-1-amine hydrochloride) reduces aromatic interactions, significantly impacting lipophilicity (logP decreases by ~2 units) and solubility .

Physicochemical Properties

Comparative data for key physicochemical parameters:

| Parameter | Target Compound | 3-Methyl-3-phenylbutan-1-amine HCl | 3,3-Dimethylcyclobutan-1-amine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 213.75 | 199.72 | 135.64 |

| Melting Point (°C) | Not reported | Not reported | 180–185 (decomposes) |

| Solubility (H₂O) | High (hydrochloride salt) | Moderate | Low (cyclobutane rigidity) |

| Storage Conditions | Room temperature (stable) | 2–8°C (hygroscopic) | -20°C (light-sensitive) |

- Cyclobutane Derivatives : The cyclobutane ring in 3,3-Dimethylcyclobutan-1-amine hydrochloride introduces ring strain, reducing thermal stability compared to the acyclic target compound .

- Salt Form Impact : All compounds exhibit enhanced water solubility due to hydrochloride salt formation, but steric bulk in the target compound may limit crystallinity .

Pharmacological and Analytical Considerations

- Receptor Binding: The phenyl group in the target compound enhances affinity for monoamine transporters (e.g., serotonin, dopamine) compared to non-aromatic analogues .

- Chromatographic Behavior : Reverse-phase HPLC methods (C18 columns, acetonitrile-phosphate buffer) effectively separate the target compound from isomeric impurities (e.g., 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride), with retention times differing by ~1.2 minutes .

- Stability : Hydrochloride salts of all compounds show stability under dry, cool conditions but degrade in humid environments, forming secondary amines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A multi-step synthesis approach is typically employed, involving:

Reduction : Conversion of a ketone precursor (e.g., 3-chloro-1-phenyl-1-propanone) to an alcohol using agents like sodium borohydride or LiAlH2.

Amination : Reaction with dimethylamine under controlled pH and temperature to introduce the dimethylamino group.

Acidification : Treatment with HCl·EA to form the hydrochloride salt.

Optimization strategies include adjusting stoichiometry (e.g., excess dimethylamine), using anhydrous solvents, and monitoring reaction progress via TLC/HPLC. For example, a 5-step chain reaction for a structurally similar compound achieved a high yield (75–85%) by optimizing acidification conditions .

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the phenyl, dimethylamino, and backbone methyl groups.

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., [M+H] at m/z 196.1).

- HPLC : Purity assessment using reverse-phase chromatography (C18 column, acetonitrile/water mobile phase).

For structurally related amines, these techniques resolved regiochemical ambiguities and confirmed >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s receptor binding affinity observed in different assays?

- Methodological Answer : Contradictions may arise from assay-specific variables. To address this:

Orthogonal Assays : Compare surface plasmon resonance (SPR) with radioligand binding assays to rule out technique-dependent artifacts.

Buffer Optimization : Test pH, ionic strength, and co-solvents (e.g., DMSO tolerance <0.1% to avoid denaturation).

Control Experiments : Include reference ligands (e.g., known dopamine receptor agonists) to validate assay conditions.

For example, pyrazole derivatives showed conflicting COX-2 inhibition data until buffer pH was standardized .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses in receptor active sites (e.g., dopamine D2 receptor).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinity.

These methods successfully predicted interactions for structurally related amines, aligning with experimental IC values .

Q. How can intermediates in multi-step syntheses be efficiently characterized to prevent carryover impurities?

- Methodological Answer :

- Stepwise Monitoring : Use TLC (silica gel, UV detection) or HPLC at each synthetic step.

- Isolation Techniques : Column chromatography (silica, ethyl acetate/hexane gradient) to purify intermediates.

- Mass Balance Analysis : Compare theoretical and observed yields to detect side reactions.

In a 5-step synthesis, intermediate characterization reduced impurities by >90% .

Data Contradiction and Stability

Q. When encountering discrepancies in solubility data across studies, what methodological approaches can identify the source of variation?

- Methodological Answer :

- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and controlled temperature (25°C ± 0.5).

- Sonication : Ensure complete dissolution via ultrasonic agitation.

- Analytical Validation : Cross-check with nephelometry (turbidity measurements).

For example, solubility discrepancies in biogenic amines were resolved by standardizing derivatization conditions .

Q. What are the best practices for handling and storing this compound to ensure stability in long-term studies?

- Methodological Answer :

- Storage : Under argon at –20°C in amber vials to prevent oxidation/hygroscopic degradation.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Inert Atmosphere : Use gloveboxes for weighing to avoid moisture absorption.

Safety protocols for related amines emphasize desiccation and inert storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.